4-(2-bromobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions. .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could involve predicting possible reactions based on the functional groups present in the molecule, or it could involve experimental studies to observe these reactions .Physical and Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility, and stability. The compound’s reactivity and any special handling requirements would also be considered .Scientific Research Applications
Synthesis and Characterization
Research efforts have focused on synthesizing and characterizing novel compounds with structural similarities, employing techniques such as UV, IR, 1H and 13C NMR, and mass spectrometry for detailed analysis. For instance, novel compounds involving thiazole and thiophene units have been synthesized, showcasing the methodological approaches in the synthesis of complex molecules. The use of density functional theory (DFT) calculations for structural optimization and vibrational spectra interpretation indicates the importance of theoretical methods in understanding the properties of these compounds (Shahana & Yardily, 2020).
Biological Activities
The antimicrobial and antiviral potential of related compounds has been evaluated, suggesting the relevance of these molecules in pharmaceutical applications. For example, certain synthesized compounds showed selective activity against various viruses, indicating their potential in antiviral therapy. This highlights the ongoing research into the biological activities of bromophenyl and thiophenyl derivatives and their potential therapeutic applications (Sharma et al., 2009).
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene-based compounds are known to interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Thiophene-based compounds are known to interact with various biochemical pathways, leading to a wide range of therapeutic properties .
Result of Action
Thiophene-based compounds are known to have a wide range of therapeutic properties, suggesting that they can induce various molecular and cellular changes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-bromophenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS2/c17-13-5-2-1-4-12(13)16(19)18-8-7-15(21-11-9-18)14-6-3-10-20-14/h1-6,10,15H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUMBYNRPFGTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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